molecular formula C10H14ClNO B13062574 2-(Tert-butoxy)-4-chloroaniline

2-(Tert-butoxy)-4-chloroaniline

Cat. No.: B13062574
M. Wt: 199.68 g/mol
InChI Key: UPCIXAREAXTBHZ-UHFFFAOYSA-N
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Description

2-(Tert-butoxy)-4-chloroaniline is an organic compound that features a tert-butoxy group and a chloro group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butoxy)-4-chloroaniline typically involves the protection of aniline followed by chlorination. One common method is to start with 4-chloroaniline and protect the amino group using tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like tetrahydrofuran (THF) at ambient temperature . The resulting product is this compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and sustainability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the compound, making the process more versatile and sustainable compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxy)-4-chloroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as methoxy or ethoxy derivatives.

    Oxidation: Products include nitroso or nitro derivatives.

    Reduction: Products include amine derivatives.

    Deprotection: The major product is 4-chloroaniline.

Scientific Research Applications

2-(Tert-butoxy)-4-chloroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Tert-butoxy)-4-chloroaniline involves its interaction with various molecular targets. The tert-butoxy group can act as a protecting group, allowing selective reactions at other sites on the molecule. The chloro group can participate in electrophilic aromatic substitution reactions, making the compound a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Tert-butoxy)-4-chloroaniline is unique due to the presence of both a tert-butoxy group and a chloro group on the aniline ring. This combination of functional groups provides distinct reactivity and makes the compound valuable in various synthetic applications.

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

4-chloro-2-[(2-methylpropan-2-yl)oxy]aniline

InChI

InChI=1S/C10H14ClNO/c1-10(2,3)13-9-6-7(11)4-5-8(9)12/h4-6H,12H2,1-3H3

InChI Key

UPCIXAREAXTBHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=CC(=C1)Cl)N

Origin of Product

United States

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